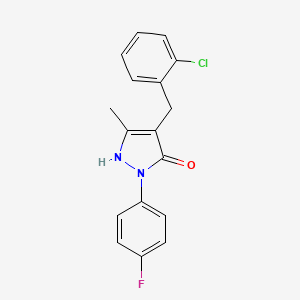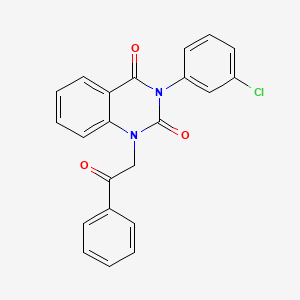![molecular formula C24H24FN5O B14963042 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14963042.png)
7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The cyclohexenyl, ethyl, and fluorophenyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Organometallic reagents, halogenating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also have a similar core structure and are investigated for their potential as therapeutic agents.
Uniqueness
7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H24FN5O |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
11-[2-(cyclohexen-1-yl)ethyl]-4-ethyl-5-(4-fluorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H24FN5O/c1-2-19-21(17-8-10-18(25)11-9-17)23-27-26-22-20(30(23)28-19)13-15-29(24(22)31)14-12-16-6-4-3-5-7-16/h6,8-11,13,15H,2-5,7,12,14H2,1H3 |
Clé InChI |
RWGHOIBDLYHNIL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C3=C(C(=O)N(C=C3)CCC4=CCCCC4)N=NC2=C1C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14962961.png)
![3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14962981.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-N-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14962984.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14962990.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14963005.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B14963007.png)

![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B14963025.png)


